![molecular formula C18H16N2O4S B2739294 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034594-55-1](/img/structure/B2739294.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic compound with potential therapeutic uses. This compound has been studied extensively for its potential in treating various diseases, including cancer, diabetes, and neurological disorders.
Scientific Research Applications
Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, similar in structure to the compound , as novel acetylcholinesterase inhibitors. They found that certain structural modifications could enhance inhibitory activities, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Synthesis of Ureas
Thalluri et al. (2014) discussed the synthesis of ureas, including structures similar to 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea, through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This approach offers a versatile method for synthesizing various urea compounds potentially useful in medicinal chemistry (Thalluri et al., 2014).
Anticancer Activity
Nammalwar et al. (2010) synthesized a compound related to the target molecule and observed strong anticancer activity in various assays and cell lines. This suggests potential applications of similar urea derivatives in cancer treatment (Nammalwar et al., 2010).
ROCK Inhibitors
Pireddu et al. (2012) identified 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, with a structure related to the target molecule, as potent inhibitors of Rho associated protein kinases (ROCK1 and 2). These findings indicate possible applications in diseases related to ROCK1 and 2 dysregulation (Pireddu et al., 2012).
Antimicrobial Activity
Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas, structurally related to the compound , and found them to exhibit good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Haranath et al., 2007).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-14(13-9-25-17-4-2-1-3-12(13)17)8-19-18(22)20-11-5-6-15-16(7-11)24-10-23-15/h1-7,9,14,21H,8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFSOLGSGJOPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

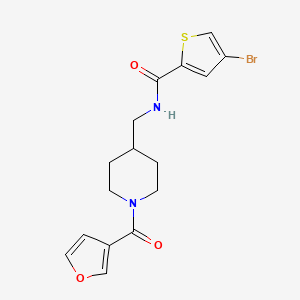
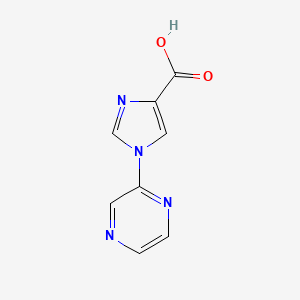
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)

![2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B2739218.png)
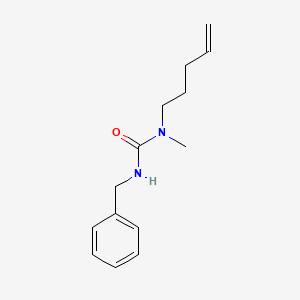
![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)
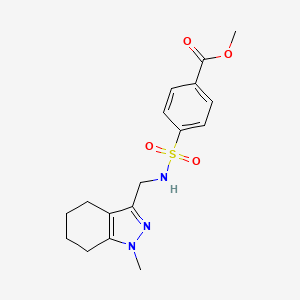

![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)

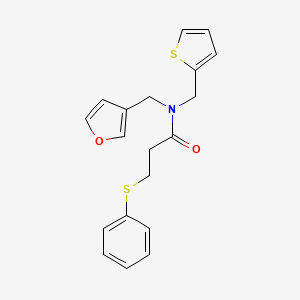
![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)